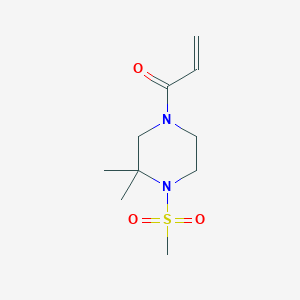

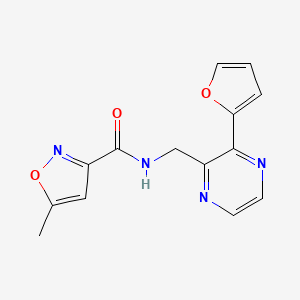

![molecular formula C11H8F3N5O2 B3001219 5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine CAS No. 351858-26-9](/img/structure/B3001219.png)

5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

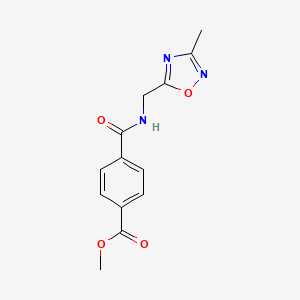

5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine is a useful research compound. Its molecular formula is C11H8F3N5O2 and its molecular weight is 299.213. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Larvicidal Activity The compound 5-nitro-N4-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine and its derivatives have been synthesized and evaluated for various biological activities. A study by Gorle et al. (2016) synthesized a series of pyrimidine-linked derivatives with morpholinophenyl groups. These compounds, including variants with trifluoromethyl groups, demonstrated significant larvicidal activity against mosquito larvae, indicating potential applications in pest control (Gorle et al., 2016).

Heterocyclic Chemistry and Stability Analysis In another study, Clark & Murdoch (1969) explored the nitration conditions for 2,4-dihydroxy-6-phenyl-pyrimidine to obtain derivatives, including a 5-nitro compound. This study provided insights into the chemical properties and stability of these compounds in various conditions, contributing to the fundamental understanding of heterocyclic chemistry involving pyrimidine structures (Clark & Murdoch, 1969).

Coordination Complexes and Magnetic Properties Baskett et al. (2005) reported the formation of isostructural cyclic dimers with pyrimidine derivatives, exhibiting interesting magnetic properties. These coordination complexes involving transition metal dications like Mn, Co, and Cu, demonstrated strong antiferromagnetic exchange and spin polarization exchange mechanisms. Such studies highlight potential applications in materials science, particularly in designing molecular magnetic materials (Baskett et al., 2005).

Safety and Hazards

The safety and hazards associated with compounds similar to “5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine” can be significant. For example, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

Orientations Futures

The future directions for compounds similar to “5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine” are promising. Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years, and they continue to be a focus of research due to their numerous pharmacological activities . It is expected that many novel applications of these compounds will be discovered in the future .

Mécanisme D'action

Target of Action

Compounds with trifluoromethyl groups have been found in many fda-approved drugs, exhibiting numerous pharmacological activities .

Mode of Action

It’s worth noting that compounds with similar structures have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The compound undergoes extensive first-pass metabolism in the liver, producing several metabolites . One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1), while the main metabolite in urine is 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) .

Pharmacokinetics

The compound is administered orally and undergoes extensive first-pass metabolism in the liver . The metabolites are predominantly excreted in urine . .

Result of Action

It’s worth noting that the metabolite flu-1 is reported to cause severe hepatic dysfunction .

Propriétés

IUPAC Name |

5-nitro-4-N-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N5O2/c12-11(13,14)6-2-1-3-7(4-6)17-9-8(19(20)21)5-16-10(15)18-9/h1-5H,(H3,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLHIHBMLPYMIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=NC=C2[N+](=O)[O-])N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)

![2-Methyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3001148.png)

![(7-Ethoxybenzofuran-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001150.png)

![2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3001154.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3001159.png)